3-(1,2,3-thiadiazol-4-yl)-2H-chromen-2-one 3-(1,2,3-thiadiazol-4-yl)-2H-chromen-2-one
Brand Name: Vulcanchem
CAS No.: 215811-73-7
VCID: VC5047425
InChI: InChI=1S/C11H6N2O2S/c14-11-8(9-6-16-13-12-9)5-7-3-1-2-4-10(7)15-11/h1-6H
SMILES: C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSN=N3
Molecular Formula: C11H6N2O2S
Molecular Weight: 230.24

3-(1,2,3-thiadiazol-4-yl)-2H-chromen-2-one

CAS No.: 215811-73-7

Cat. No.: VC5047425

Molecular Formula: C11H6N2O2S

Molecular Weight: 230.24

* For research use only. Not for human or veterinary use.

3-(1,2,3-thiadiazol-4-yl)-2H-chromen-2-one - 215811-73-7

Specification

CAS No. 215811-73-7
Molecular Formula C11H6N2O2S
Molecular Weight 230.24
IUPAC Name 3-(thiadiazol-4-yl)chromen-2-one
Standard InChI InChI=1S/C11H6N2O2S/c14-11-8(9-6-16-13-12-9)5-7-3-1-2-4-10(7)15-11/h1-6H
Standard InChI Key KKPLQMFYEOTBEP-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSN=N3

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of 3-(1,2,3-thiadiazol-4-yl)-2H-chromen-2-one features a coumarin nucleus (2H-chromen-2-one) substituted at the 3-position with a 1,2,3-thiadiazole ring. The coumarin system consists of a benzopyrone framework, while the thiadiazole moiety introduces sulfur and nitrogen heteroatoms, enhancing electronic diversity. Key structural parameters include:

PropertyValueSource
Molecular FormulaC₁₁H₆N₂O₂S
Molecular Weight230.24 g/mol
IUPAC Name3-(thiadiazol-4-yl)chromen-2-one
SMILESC1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSN=N3
Crystallographic DataMonoclinic, P2₁/c

X-ray crystallography of related compounds, such as 2-oxo-2H-chromen-4-yl acetate, reveals a planar coumarin core with substituents influencing packing interactions . While direct crystallographic data for 3-(1,2,3-thiadiazol-4-yl)-2H-chromen-2-one is limited, analog studies suggest similar planarity, facilitating π-π stacking and hydrogen bonding in biological systems .

Synthesis and Derivative Development

Core Synthesis Strategies

The compound is typically synthesized via cyclocondensation reactions. A common route involves the reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate to form 2-oxo-2H-chromene-3-carbohydrazide, followed by treatment with aryl isothiocyanates to yield thiosemicarbazide intermediates . Subsequent cyclization using polyphosphoric acid or aqueous sodium hydroxide generates the thiadiazole or triazole derivatives, respectively .

Example Synthesis Pathway

  • Step 1: Condensation of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate to form carbohydrazide .

  • Step 2: Reaction with substituted phenyl isothiocyanates to produce thiosemicarbazides .

  • Step 3: Cyclization via polyphosphoric acid to form 1,3,4-thiadiazole derivatives .

Key Derivatives and Modifications

Derivatives are modified by varying substituents on the aryl group, impacting biological activity. Notable examples include:

DerivativeSubstituent (R)Biological Activity
3ao-ClAChE inhibition (IC₅₀ = 1.2 µM)
3bm-ClBChE inhibition (IC₅₀ = 0.8 µM)
4eo-OCH₃Dual AChE/BChE inhibition
5gp-CH₃Antimicrobial activity

Data adapted from ; IC₅₀ values relative to neostigmine (IC₅₀ = 0.05 µM for AChE).

Pharmacological Activities

Cholinesterase Inhibition for Alzheimer’s Disease

The compound and its derivatives exhibit potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), critical targets in Alzheimer’s disease (AD) therapy. Derivatives with meta-substituted electron-withdrawing groups (e.g., –Cl) show enhanced activity:

CompoundAChE IC₅₀ (µM)BChE IC₅₀ (µM)Selectivity (BChE/AChE)
3b2.10.80.38
4e1.81.50.83
Donepezil0.034.5150

Derivative 3b demonstrates 2.6-fold greater BChE inhibition than donepezil, suggesting utility in late-stage AD .

Antimicrobial and Anticancer Properties

The thiadiazole moiety enhances antimicrobial efficacy by disrupting microbial cell membranes. Derivatives with methyl (–CH₃) and methoxy (–OCH₃) groups exhibit broad-spectrum activity against Staphylococcus aureus (MIC = 8 µg/mL) and Escherichia coli (MIC = 16 µg/mL). Anticancer activity is linked to apoptosis induction via caspase-3 activation, with IC₅₀ values of 12–18 µM reported in breast cancer cell lines.

Applications in Materials Science

Beyond pharmacology, the compound’s rigid, conjugated structure makes it suitable for optoelectronic materials. Theoretical studies predict a bandgap of 3.2 eV, enabling potential use in organic semiconductors. Functionalization with electron-donating groups (e.g., –NH₂) could further tune electronic properties for photovoltaic applications.

Molecular Docking and Structure-Activity Relationships

Docking studies reveal that the thiadiazole ring interacts with AChE’s peripheral anionic site (PAS), while the coumarin moiety binds the catalytic anionic site (CAS) . Meta-substituted derivatives achieve optimal orientation, explaining their superior activity. Key interactions include:

  • Hydrogen bonding: Between the thiadiazole sulfur and Tyr337 (distance = 2.8 Å) .

  • π-π stacking: Coumarin ring with Trp286 (binding energy = −8.2 kcal/mol) .

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